2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one
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Overview
Description
2-(2-Methoxyacetyl)spiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one typically involves the reaction of spiro[4.4]nonan-1-one with methoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonan-1-one: A simpler spirocyclic compound without the methoxyacetyl group.
6-Methylenespiro[4.4]nonan-1-one: A spirocyclic compound with a methylene group.
Spiro[4.4]non-6-en-1-one: A spirocyclic compound with an unsaturated ring.
Uniqueness
2-(2-Methoxyacetyl)spiro[44]nonan-1-one is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(2-methoxyacetyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H18O3/c1-15-8-10(13)9-4-7-12(11(9)14)5-2-3-6-12/h9H,2-8H2,1H3 |
InChI Key |
VSRFFRCOZOWBIU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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